![molecular formula C18H16ClN3O3S B2659630 N-(2-chlorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide CAS No. 2034540-56-0](/img/structure/B2659630.png)
N-(2-chlorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide
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Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its linear formula. For “N-(2-chlorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide”, the linear formula is C14H11Cl2NO . This indicates that the compound contains 14 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom .Scientific Research Applications
Synthesis and Electrophysiological Activity
One area of application involves the synthesis and evaluation of the cardiac electrophysiological activities of N-substituted imidazolylbenzamides, where compounds demonstrated potency in in vitro assays comparable to that of known selective class III agents. This suggests potential applications in developing new treatments for arrhythmias (Morgan et al., 1990).
Antiulcer Agents
Research into 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents has shown the synthesis of new compounds with promising cytoprotective properties. Although these compounds did not show significant antisecretory activity, their cytoprotective efficacy in models suggests potential applications in treating ulcerative conditions (Starrett et al., 1989).
Catalytic Systems for Synthesis
The use of sulfonic acid functionalized imidazolium salts/FeCl3 as catalytic systems for the synthesis of benzimidazoles at room temperature highlights an efficient methodology for producing benzimidazole derivatives, which are important in pharmaceutical research (Khazaei et al., 2011).
Angiotensin II Receptor Antagonists
The discovery and development of nonpeptide angiotensin II receptor antagonists, through the synthesis of N-(biphenylylmethyl)imidazoles, underline the compound's role in the advancement of antihypertensive medication. This research path has led to orally active compounds that offer new treatment options for hypertension (Carini et al., 1991).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(2-methylsulfonylimidazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-26(24,25)18-20-9-10-22(18)15-7-4-6-13(11-15)17(23)21-12-14-5-2-3-8-16(14)19/h2-11H,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFKBQIJXXMGBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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